molecular formula C13H15NO3S B2498503 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide CAS No. 2034493-22-4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide

Cat. No.: B2498503
CAS No.: 2034493-22-4
M. Wt: 265.33
InChI Key: WIBSZBSRWJBJTQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide is a synthetic small molecule featuring a benzothiophene core, a structure of significant interest in medicinal chemistry research . The benzothiophene scaffold is recognized for its potential in the development of novel therapeutic agents, particularly in the field of anti-inflammatory research . Compounds based on this scaffold are frequently investigated for their ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2), which is induced during the inflammation process . The molecular structure of this compound, which includes a 2-methoxyacetamide group linked to a hydroxyethyl chain, suggests potential for favorable pharmacokinetic properties, including membrane permeability, an important consideration for bioavailability . Researchers exploring new anti-inflammatory and analgesic treatments may find this compound valuable, especially given that some benzothiophene derivatives have been shown in studies to be devoid of the ulcerogenic activity often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The specific substituents on the benzothiophene core are designed to modulate the compound's electron-donating capacity and its interaction with biological targets, which can be correlated with its overall research activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSZBSRWJBJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene core structure, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of mitogen-activated protein kinases, which play a role in cell signaling and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related acetamides, focusing on core motifs, pharmacological activities, and physicochemical properties.

Table 1: Comparative Analysis of Key Acetamide Derivatives

Compound Name Core Structure Pharmacological Activity Key Features
Target Compound : N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide Benzothiophene + hydroxyethyl + methoxyacetamide Potential enzyme inhibition or antimicrobial (inferred from structural analogs) High lipophilicity (benzothiophene), moderate solubility (methoxy group)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + dimethyl-hydroxyethyl Metal-catalyzed C–H bond functionalization N,O-bidentate directing group for catalysis
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl + thiazole Structural mimic of benzylpenicillin Antimicrobial potential; crystal packing stabilized by hydrogen bonds
Brifentanil () Methoxyacetamide + piperidinyl + fluorophenyl Opioid receptor agonist (Schedule I drug) High potency due to fluorophenyl and tetrazole groups
Dimethenamid () Chloroacetamide + thienyl + methoxy Herbicide Selective weed control via lipid synthesis inhibition
SPRi3 () Methoxyacetamide + indole Sepiapterin reductase inhibition Potential for treating oxidative stress-related disorders
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide () Phenoxyacetamide + bicyclic terpene Anti-inflammatory, analgesic Improved bioavailability via lipophilic terpene moiety

Structural Differences and Implications

  • Benzothiophene vs.
  • Methoxyacetamide vs. Chloroacetamide : The methoxy group in the target compound improves metabolic stability compared to chloroacetamide pesticides (), which are prone to hydrolysis .
  • Hydroxyethyl vs. Dimethyl-Hydroxyethyl : The absence of methyl groups in the target compound’s hydroxyethyl chain may reduce steric hindrance, facilitating binding to biological targets compared to ’s bulkier analog .

Pharmacological and Functional Insights

  • Enzyme Inhibition Potential: The target compound’s benzothiophene moiety is structurally similar to indole derivatives like SPRi3 (), suggesting possible roles in enzyme inhibition (e.g., oxidoreductases) .
  • Antimicrobial Activity : Analogous to ’s thiazole-acetamide, the target compound’s planar benzothiophene ring may disrupt microbial cell membranes or protein synthesis .
  • Metabolic Stability: The methoxy group enhances resistance to cytochrome P450-mediated metabolism compared to unmethylated analogs (e.g., ’s phenoxyacetamides) .

Physicochemical Properties

  • Solubility : The hydroxyethyl and methoxy groups mitigate the lipophilicity of the benzothiophene core, offering balanced aqueous solubility for drug delivery .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NO3S
  • Molecular Weight : 249.30 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Several studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzimidazole and related compounds have shown significant activity against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Antioxidant Activity : The presence of methoxy and hydroxy groups in the structure has been linked to enhanced antioxidant properties, which can protect cells from oxidative damage .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study investigated various derivatives of benzothiophene and found that certain modifications led to enhanced antiproliferative effects against the MCF-7 breast cancer cell line. For example:
      • Compound A: IC50 = 3.1 μM
      • Compound B: IC50 = 5.3 μM
    • These findings suggest that the structural features of this compound may confer similar properties .
  • Antioxidative Capacity :
    • Compounds with hydroxyl substitutions demonstrated improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative efficacy was assessed using various spectroscopic methods .

Table of Biological Activities

Biological ActivityCompoundIC50 (μM)Reference
AntiproliferativeN-[...]-A3.1
AntiproliferativeN-[...]-B5.3
AntioxidantHydroxy derivativeVariable

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression or induces apoptosis in cancer cells.
  • Antioxidant Mechanism : The methoxy and hydroxyl groups may scavenge free radicals, thereby reducing oxidative stress within cells.

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